Cas no 7499-56-1 (2-Bromocinnamic acid)

2-Bromocinnamic acid is a brominated derivative of cinnamic acid, characterized by the presence of a bromine atom at the 2-position of the phenyl ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. Its reactive bromine substituent enables selective functionalization, making it valuable for cross-coupling reactions, such as Suzuki or Heck couplings. The compound exhibits solid stability under standard conditions and is compatible with a range of solvents and reagents. Its well-defined structure and consistent purity make it a reliable choice for research and industrial applications requiring precise brominated aromatic building blocks.
2-Bromocinnamic acid structure
2-Bromocinnamic acid structure
Product Name:2-Bromocinnamic acid
CAS No:7499-56-1
MF:C9H7BrO2
MW:227.054682016373
MDL:MFCD00016836
CID:47527
PubChem ID:688321
Update Time:2025-10-05

2-Bromocinnamic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Bromocinnamic Acid
    • RARECHEM BK HC T304
    • TRANS-2-BROMOCINNAMIC ACID
    • (E)-3-(2-Bromophenyl)propenoic acid
    • BROMOCINNAMIC ACID,2-
    • 2-Propenoic acid, 3-(2-bromophenyl)-
    • Cinnamic acid, o-bromo-
    • (E)-3-(2-Bromophenyl)acrylic acid
    • (E)-3-(2-bromophenyl)prop-2-enoate
    • 3-(2-Bromophenyl)acrylic acid
    • BROMOCINNAMIC ACID,2-(RG)
    • o-Bromocinnamic acid
    • (2E)-3-(2-bromophenyl)prop-2-enoic acid
    • 3-(2-bromo-phenyl)-acrylic acid
    • (E)-3-(2-bromophenyl)prop-2-enoic acid
    • (2E)-3-(2-BROMOPHENYL)ACRYLIC ACID
    • 2-Propenoic acid, 3-(2-bromophenyl)-, (E)-
    • OMHDOOAFLCMRFX-AATRIKPKSA-N
    • 2-PROPENOIC ACID, 3-(2-BROMOPHENYL)-, (2E)-
    • 3-(2-bromopheny
    • MFCD00016836
    • EN300-832905
    • NCGC00337705-01
    • (E)-3-(2-bromophenyl)-2-propenoic acid
    • OMHDOOAFLCMRFX-AATRIKPKSA-
    • EINECS 231-353-0
    • SCHEMBL1049717
    • J-501874
    • o-Bromzimtsaure
    • 3-(2-bromophenyl)prop-2-enoic acid
    • 7499-56-1
    • NSC407679
    • NSC 407679
    • 2-Bromocinnamicacid
    • AKOS000198561
    • D73309
    • (2E)-3-(2-bromophenyl)-2-propenoic acid
    • trans-2-BromocinnamicAcid
    • A837836
    • 20595-39-5
    • (E)-3-(2-bromophenyl)-acrylic acid
    • AB01329261-02
    • DTXSID801035323
    • EN300-17783
    • NS00047586
    • FS-3823
    • A838302
    • AMY3716
    • SCHEMBL1049718
    • InChI=1/C9H7BrO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+
    • trans-2-Bromocinnamic acid, 95%
    • B1943
    • NSC-407679
    • CS-0063883
    • 2-Bromo-trans-cinnamic acid
    • Z2315575361
    • 7345-79-1
    • ALBB-011738
    • DB-020674
    • STK441381
    • o-Bromo-trans-cinnamic acid; 3-(2-Bromophenyl)acrylic acid
    • BBL017155
    • propenoic acid, 3-(2-bromophenyl)-
    • 627-371-7
    • 2-Bromocinnamic acid
    • MDL: MFCD00016836
    • Inchi: 1S/C9H7BrO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+
    • InChI Key: OMHDOOAFLCMRFX-AATRIKPKSA-N
    • SMILES: BrC1C=CC=CC=1/C=C/C(=O)O

Computed Properties

  • Exact Mass: 225.96300
  • Monoisotopic Mass: 225.962942
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 37.3

Experimental Properties

  • Color/Form: Not available
  • Density: 1.607
  • Melting Point: 217-219°C
  • Boiling Point: 340 ℃ at 760 mmHg
  • Flash Point: 159.4 °C
  • PSA: 37.30000
  • LogP: 2.54690
  • Solubility: Not available
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

2-Bromocinnamic acid Security Information

2-Bromocinnamic acid Pricemore >>

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